![molecular formula C10H12N2O2 B14166513 Propanoic acid, 2-[(4-methylphenyl)hydrazono]- CAS No. 89314-29-4](/img/structure/B14166513.png)
Propanoic acid, 2-[(4-methylphenyl)hydrazono]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a propanoic acid backbone with a hydrazono group attached to a 4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(4-methylphenyl)hydrazono]- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylhydrazine with propanoic acid under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazono group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity propanoic acid, 2-[(4-methylphenyl)hydrazono]-.
化学反応の分析
Types of Reactions
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of propanoic acid, 2-[(4-methylphenyl)hydrazono]- involves its interaction with molecular targets and pathways. The hydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, which can modulate its effects in biological systems.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)propanoic acid: This compound shares a similar structure but lacks the hydrazono group.
4-Methylphenylhydrazine: This compound contains the hydrazono group but lacks the propanoic acid backbone.
Uniqueness
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- is unique due to the presence of both the propanoic acid and hydrazono groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
89314-29-4 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
2-[(4-methylphenyl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-5-9(6-4-7)12-11-8(2)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
InChIキー |
CYXRCBQRSVYSBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NN=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde](/img/structure/B14166437.png)
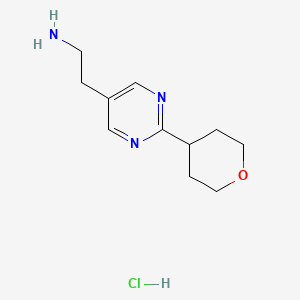
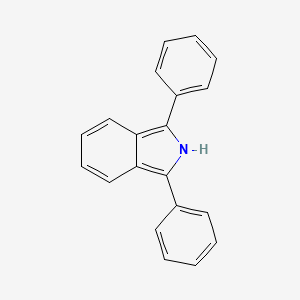


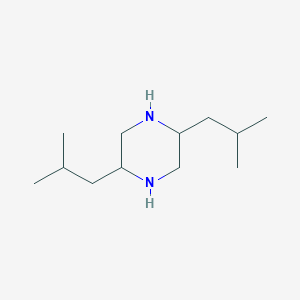
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
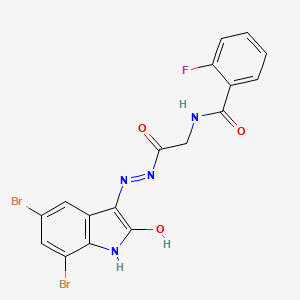
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)

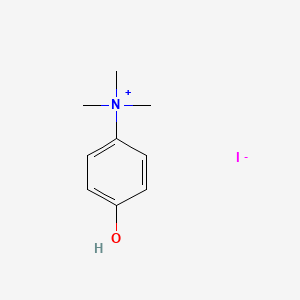
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)

